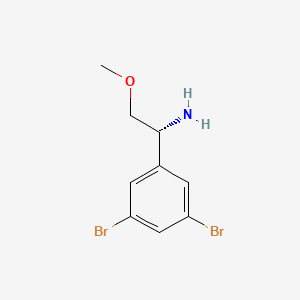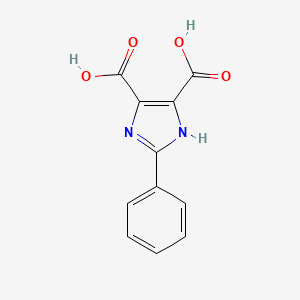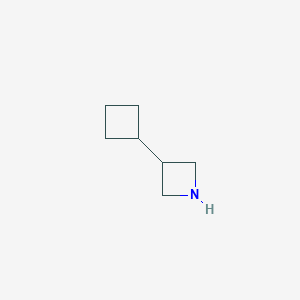![molecular formula C6H4BrClN2S B12950534 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[2,1-b]thiazole scaffold. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2-bromoacetyl chloride under basic conditions to form the imidazo[2,1-b]thiazole ring system. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly transformed into the final product through sequential reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as OLEDs.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[2,1-b]thiazole ring .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole: The parent compound without the bromine and chlorine substituents.
2-Bromoimidazo[2,1-b]thiazole: Lacks the chloromethyl group.
6-Chloromethylimidazo[2,1-b]thiazole: Lacks the bromine substituent.
Uniqueness
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H4BrClN2S |
|---|---|
Molecular Weight |
251.53 g/mol |
IUPAC Name |
2-bromo-6-(chloromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H4BrClN2S/c7-5-3-10-2-4(1-8)9-6(10)11-5/h2-3H,1H2 |
InChI Key |
RVHXZPYJXSRWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)

![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)








![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)
